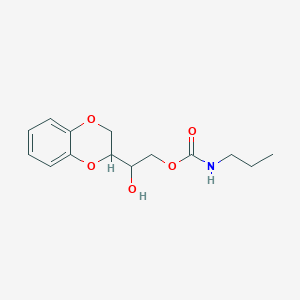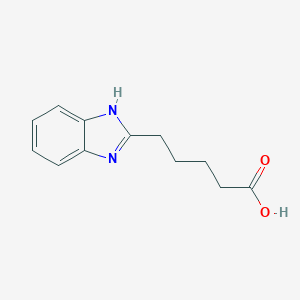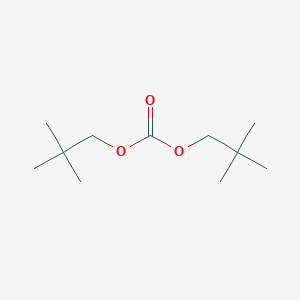
Carbonic acid dineopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid dineopentyl ester, also known as CPNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPNE is a derivative of carbonic acid and is synthesized through a multistep process.
Wirkmechanismus
Carbonic acid dineopentyl ester acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the rate of the hydration of carbon dioxide and the dehydration of bicarbonate ion. The mechanism of action of Carbonic acid dineopentyl ester has been studied extensively using various techniques, including X-ray crystallography and molecular modeling.
Biochemische Und Physiologische Effekte
Carbonic acid dineopentyl ester has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by Carbonic acid dineopentyl ester leads to a decrease in the production of bicarbonate ion, which is an important buffer in the blood. This decrease in bicarbonate ion production can lead to metabolic acidosis, a condition characterized by an increase in blood acidity. Additionally, Carbonic acid dineopentyl ester has been shown to have anti-inflammatory effects and has been used as a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Carbonic acid dineopentyl ester has several advantages as a research tool, including its high solubility in organic solvents and its stability under various conditions. However, Carbonic acid dineopentyl ester has some limitations as well. Carbonic acid dineopentyl ester is a potent inhibitor of carbonic anhydrase, which can lead to off-target effects in experiments that involve this enzyme. Additionally, Carbonic acid dineopentyl ester has limited water solubility, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving Carbonic acid dineopentyl ester. One potential area of research is the development of Carbonic acid dineopentyl ester derivatives with improved solubility and selectivity for carbonic anhydrase isoforms. Another area of research is the use of Carbonic acid dineopentyl ester as a potential treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, Carbonic acid dineopentyl ester could be used as a probe for studying the role of carbonic anhydrase in various biological processes.
Synthesemethoden
Carbonic acid dineopentyl ester is synthesized through a multistep process that involves the reaction of neopentyl alcohol with phosgene. The resulting product is then reacted with sodium methoxide to form the corresponding methyl carbonate. The final step involves the reaction of the methyl carbonate with neopentyl alcohol in the presence of a catalyst to form Carbonic acid dineopentyl ester.
Wissenschaftliche Forschungsanwendungen
Carbonic acid dineopentyl ester has potential applications in various fields of scientific research, including material science, organic chemistry, and biochemistry. Carbonic acid dineopentyl ester has been used as a solvent for the synthesis of various organic compounds and as a reagent for the preparation of polyurethane foams. In biochemistry, Carbonic acid dineopentyl ester has been used as a probe for studying the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Eigenschaften
CAS-Nummer |
13183-14-7 |
|---|---|
Produktname |
Carbonic acid dineopentyl ester |
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropyl) carbonate |
InChI |
InChI=1S/C11H22O3/c1-10(2,3)7-13-9(12)14-8-11(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
VAHNUCFSRZLENO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OCC(C)(C)C |
Kanonische SMILES |
CC(C)(C)COC(=O)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



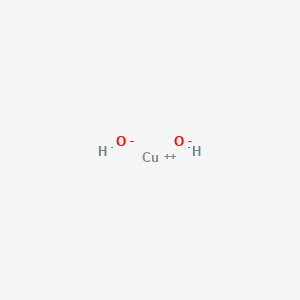
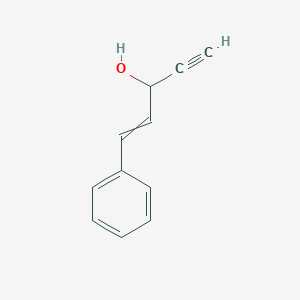
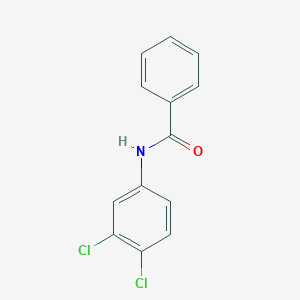
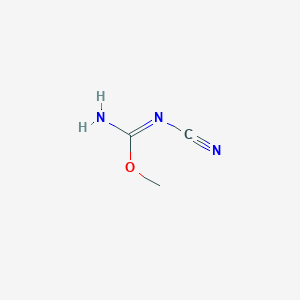
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
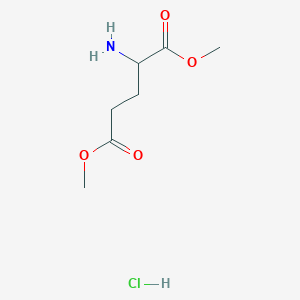
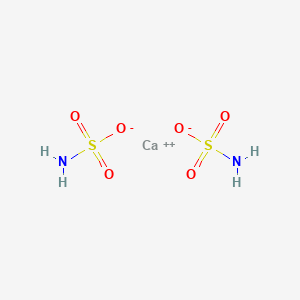
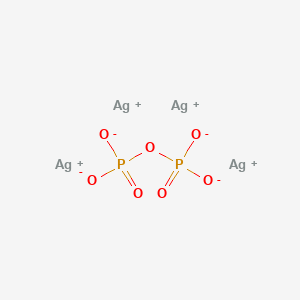
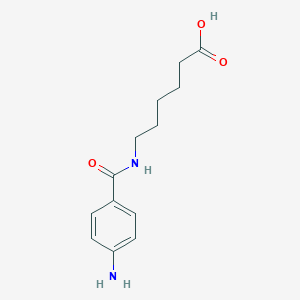
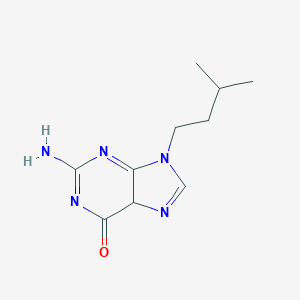
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
